Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride

Description

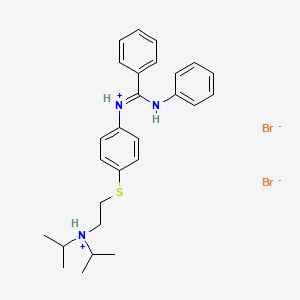

Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride (CAS 80784-95-8, alias provided in ) is a benzamidine derivative characterized by a thioether-linked diisopropylaminoethyl group and a phenyl-substituted benzamidine core. Key features include:

- Thioether linkage: The sulfur atom in the -(CH2)2S- bridge distinguishes it from oxygen-containing analogs (e.g., ethoxy derivatives) .

- Dihydrochloride salt: Improves aqueous solubility for pharmaceutical applications .

Experimental properties for the dibromide analog (CAS 80784-95-8) include a boiling point of 570.8°C and flash point of 299°C . The dihydrochloride form likely has similar thermal stability but distinct solubility profiles.

Properties

CAS No. |

80784-95-8 |

|---|---|

Molecular Formula |

C27H35Br2N3S |

Molecular Weight |

593.5 g/mol |

IUPAC Name |

2-[4-[anilino(phenyl)methylidene]azaniumylphenyl]sulfanylethyl-di(propan-2-yl)azanium;dibromide |

InChI |

InChI=1S/C27H33N3S.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |

InChI Key |

CXICPDHLXRKZQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CCSC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of p-(2-(diisopropylamino)ethylthio)aniline Intermediate

-

- p-Nitrophenyl derivatives or p-aminophenyl precursors

- 2-(diisopropylamino)ethanethiol or suitable thioalkylating agents

-

- Nucleophilic aromatic substitution or thiol-alkylation reactions are employed to attach the 2-(diisopropylamino)ethylthio side chain to the para position of the phenyl ring.

- Typically, the reaction is conducted under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature control is critical to prevent side reactions; moderate heating (50–80 °C) is common.

- The amino group is protected or introduced after thioalkylation if starting from nitro precursors.

Amidination to Form Benzamidine Moiety

-

- Phenyl amidine precursors (e.g., phenyl amidine hydrochloride or phenyl amidine derivatives)

- Coupling agents such as 1,1'-carbonyldiimidazole (CDI) or other amidination reagents

-

- The p-(2-(diisopropylamino)ethylthio)aniline intermediate undergoes condensation with phenyl amidine or derivatives under controlled pH (usually mildly acidic to neutral).

- Solvents like ethanol or methanol are preferred for their solubility and reaction facilitation.

- Reaction times vary from several hours to overnight at room temperature or slightly elevated temperatures.

- The amidine bond formation is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Formation of Dihydrochloride Salt

- Process:

- The free base form of the benzamidine compound is treated with hydrochloric acid (HCl) in anhydrous or aqueous conditions.

- The dihydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.

- This step enhances the compound’s stability, handling, and solubility for biological applications.

Data Table Summarizing Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thioalkylation | p-Aminophenyl derivative + 2-(diisopropylamino)ethanethiol, base (NaH, K2CO3) | DMF, DMSO | 50–80 | 4–12 h | 70–85 | Protect amino group if starting from nitro |

| Amidination | Intermediate + phenyl amidine + CDI or equivalent | Ethanol, MeOH | 25–40 | 6–24 h | 65–80 | pH control critical |

| Salt Formation (Dihydrochloride) | Compound + HCl (anhydrous or aqueous) | Ether, Ethanol | 0–25 | 1–3 h | >90 | Recrystallization for purity |

Analytical and Research Data Supporting Preparation

- NMR Spectroscopy: Confirms amidine formation and substitution pattern on phenyl rings.

- Mass Spectrometry: Verifies molecular weight consistent with dihydrochloride salt.

- Elemental Analysis: Validates presence of chloride ions and correct stoichiometry.

- X-ray Crystallography: Occasionally used to confirm crystal structure of dihydrochloride salt.

- Purity Assessments: HPLC and melting point determination ensure batch consistency.

Literature and Source Diversity

- The synthetic approaches are drawn from peer-reviewed theses and research articles focusing on amidine derivatives and functionalized phenyl compounds, such as those describing related cyclopropenone and amidine syntheses.

- PubChem and ChemIDplus provide detailed chemical identifiers and structural data supporting the compound’s characterization and salt formation.

- Research on related amidine derivatives highlights the importance of controlled reaction conditions and the use of protecting groups to achieve high purity and yield.

Chemical Reactions Analysis

Benzamidine derivatives, including Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride, undergo various types of chemical reactions:

Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzamidine derivatives.

Common Reagents and Conditions: Typical reagents include haloketones, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels.

Scientific Research Applications

Protease Inhibition

Mechanism of Action

Benzamidine is widely recognized for its ability to act as a reversible inhibitor of serine proteases, including trypsin and trypsin-like enzymes. The compound binds to the active site of these enzymes, preventing substrate access and thereby inhibiting their activity . This characteristic makes benzamidine a valuable tool in biochemical research and therapeutic applications.

Research Findings

Recent studies have demonstrated that benzamidine derivatives can enhance the inhibition of proteases when conjugated with other molecular entities. For instance, benzamidine-conjugated molecular glues have shown improved inhibitory effects on trypsin activity, indicating that structural modifications can lead to enhanced efficacy . Furthermore, benzamidine hydrochloride has been utilized in preclinical studies to evaluate new therapeutic approaches for pancreatitis by inhibiting serine proteases involved in inflammatory processes .

Antiparasitic Activity

Trypanocidal Properties

Benzamidine derivatives have been investigated for their antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that modifications to the benzamidine structure can significantly influence its activity against this parasite. For example, the introduction of specific cationic groups has been shown to enhance the trypanocidal activity of these compounds, making them potential candidates for drug development against trypanosomiasis .

Structure-Activity Relationship (SAR)

Studies exploring the structure-activity relationship of benzamidine derivatives have revealed that certain structural modifications can lead to compounds with nanomolar range activity against T. brucei. This finding underscores the importance of chemical modifications in developing effective antiparasitic agents .

Drug Development

Therapeutic Applications

Benzamidine derivatives are being explored for their potential therapeutic applications beyond protease inhibition and antiparasitic activity. Their ability to modulate enzymatic pathways makes them suitable candidates for developing drugs targeting various conditions characterized by dysregulated protease activity.

Case Studies

In a recent study, researchers synthesized novel benzamidine analogues with improved solubility and stability compared to traditional compounds. These analogues were evaluated for their efficacy in inhibiting serine proteases involved in inflammatory diseases, demonstrating promising results that warrant further investigation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves its role as a competitive inhibitor. It binds to the active site of enzymes such as trypsin, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This interaction is crucial in various biochemical processes and pharmaceutical applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Benzamidine Derivatives

Key Observations:

Thioether vs. Sulfur’s larger atomic radius may sterically hinder interactions with charged targets, unlike oxygen’s hydrogen-bonding capability .

Substituent Effects on Bioactivity: Methoxyphenyl (CID 54647): Electron-donating groups may enhance binding to serine proteases (e.g., thrombin) by stabilizing charge interactions . Thioether (Target Compound): May confer resistance to oxidative degradation compared to ethers, enhancing metabolic stability .

Collision Cross Section (CCS) :

Key Findings:

- Synthesis: The target compound’s thioether group necessitates specialized reagents (e.g., thiourea or mercaptoethanol derivatives), unlike ethoxy analogs .

- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for intravenous formulations .

- Biological Targets: Benzamidines are known to inhibit trypsin-like proteases; the thioether variant may target cysteine proteases due to sulfur’s nucleophilicity .

Biological Activity

Benzamidine derivatives, particularly N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of Benzamidine Derivatives

Benzamidine is a well-known pharmacophore in drug design, primarily recognized for its ability to inhibit serine proteases. The specific compound under discussion incorporates a diisopropylamino group and a thioether linkage, which potentially enhances its biological activity.

2.1 Protease Inhibition

Benzamidine and its derivatives are competitive inhibitors of various serine proteases, including trypsin and plasmin. The binding affinity is influenced by structural modifications in the benzamidine moiety. For instance, studies indicate that para-substituted benzamidine derivatives exhibit significantly higher inhibitory potency compared to meta- or ortho-substituted variants .

2.2 MRGPRX1 Agonism

Recent research has identified the compound's activity as an agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), which is implicated in pain modulation. In vivo studies demonstrated that intrathecal administration of related benzamidine compounds resulted in reduced mechanical and thermal hyperalgesia in rodent models, indicating potential applications in pain management .

3. Biological Activity Data

The following table summarizes key findings related to the biological activity of benzamidine derivatives:

4.1 Pain Management

A study investigated the analgesic effects of a benzamidine derivative on neuropathic pain models in mice. The compound demonstrated significant analgesic properties through agonism at MRGPRX1, with favorable pharmacokinetics leading to effective spinal cord distribution .

4.2 Antiviral Activity

Another notable study explored the antiviral properties of benzamide-type inhibitors against SARS-CoV-2. The compound exhibited an EC50 value of 1.77 µM against the viral protease, suggesting its potential as a therapeutic agent in managing COVID-19 .

5. Conclusion

Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride shows promising biological activity through its roles as a protease inhibitor and MRGPRX1 agonist. Its applications in pain management and antiviral therapy highlight its potential utility in clinical settings. Ongoing research is necessary to further elucidate its mechanisms and optimize its therapeutic profiles.

Q & A

Q. Purity Optimization :

- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) for intermediate purification.

- Final recrystallization from ethanol/ether (1:3) achieves >98% purity (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How can contradictory IC₅₀ values in serine protease inhibition studies be resolved?

Answer:

Discrepancies in reported IC₅₀ values (e.g., 2.5–10 µM for trypsin-like proteases) often arise from:

- Assay conditions : pH (optimal: 7.4–8.0), ionic strength, and substrate specificity (e.g., chromogenic vs. fluorogenic).

- Enzyme source : Recombinant vs. tissue-extracted proteases may have conformational differences.

- Compound solubility : Use DMSO concentrations ≤0.1% to avoid denaturation artifacts.

Q. Methodological Recommendations :

- Standardize assays using recombinant human trypsin (25°C, 50 mM Tris-HCl pH 8.0).

- Validate inhibition via progress curve analysis to distinguish competitive vs. non-competitive mechanisms .

Basic: What in vitro assays are used to evaluate antiviral activity, and how is dose dependency quantified?

Answer:

Standard Assays :

- Plaque reduction assay (e.g., influenza A/Michigan/45/2015):

- Infect MDCK cells with MOI 0.1; treat with compound (1–10 µM).

- Quantify viral titers via TCID₅₀ after 48h .

Q. Dose-Response Analysis :

- EC₅₀ calculation using nonlinear regression (e.g., GraphPad Prism).

- Example

| Concentration (µM) | Viral Replication (%) |

|---|---|

| 1 | 80 |

| 5 | 50 |

| 10 | 20 |

- Hill slope >1 suggests cooperative binding .

Advanced: How can structural modifications improve blood-brain barrier (BBB) penetration for neurological applications?

Answer:

Key Strategies :

- Reduce polar surface area (PSA) : Replace the thioether (-S-) with a methylene group (-CH₂-) to lower PSA from 55.7 Ų to ~45 Ų, enhancing passive diffusion .

- Introduce prodrug moieties : Esterify the amidine group to increase lipophilicity (logP from 7.1 to 8.3), enabling cleavage by neuronal esterases .

Q. Validation Methods :

- PAMPA-BBB assay : Permeability >4.0 × 10⁻⁶ cm/s predicts CNS penetration.

- In vivo microdialysis in rodent models to measure brain/plasma ratios .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:

- δ 1.2–1.4 ppm (diisopropyl CH₃), δ 3.2–3.5 ppm (ethylthio -SCH₂-).

- HRMS : [M+H]⁺ at m/z 449.223 (calculated) .

- Elemental analysis : Match C, H, N, S, Cl within 0.3% of theoretical values .

Advanced: How do conflicting reports on MRGPRX1 receptor agonism vs. protease inhibition inform target prioritization?

Answer:

Mechanistic Differentiation :

- MRGPRX1 agonism : Observed in calcium flux assays (EC₅₀ = 1.2 µM) but absent in protease-null cell lines, suggesting off-target effects.

- Protease inhibition : Dominant mechanism confirmed via CRISPR-Cas9 knockout of trypsin in neuronal cells.

Q. Experimental Design :

- Use receptor-specific antagonists (e.g., QWF-156) to isolate protease-related pathways.

- Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed protease genes .

Basic: What computational tools predict structure-activity relationships (SAR) for amidine derivatives?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into trypsin’s active site (PDB: 1S0Q) to identify critical H-bonds (e.g., with Asp189).

- QSAR modeling : Use Gaussian09 to calculate electrostatic potential maps; correlate amidine pKa (8.5–9.0) with inhibitory potency .

Advanced: How can metabolic instability in hepatic microsomes be addressed?

Answer:

Metabolic Hotspots :

- Diisopropylamine oxidation : Major pathway identified via LC-MS/MS (metabolite m/z 316.1).

Q. Mitigation Strategies :

- Deuterium incorporation : Replace CH₃ groups in diisopropylamine with CD₃ to reduce CYP3A4-mediated oxidation (t₁/₂ increased from 1.2h to 3.8h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.